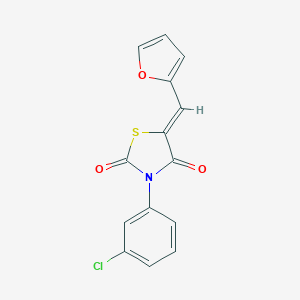
3-(3-Chlorophenyl)-5-(2-furylmethylene)-1,3-thiazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Chlorophenyl)-5-(2-furylmethylene)-1,3-thiazolidine-2,4-dione is a heterocyclic compound that has been extensively studied due to its diverse applications in scientific research. This compound is also known as a thiazolidinedione, which is a class of drugs used to treat type 2 diabetes. However,
Wirkmechanismus
The mechanism of action of 3-(3-Chlorophenyl)-5-(2-furylmethylene)-1,3-thiazolidine-2,4-dione is not fully understood. However, it is believed to work by activating peroxisome proliferator-activated receptor gamma (PPARγ), which is a nuclear receptor that plays a key role in regulating glucose and lipid metabolism.
Biochemical and Physiological Effects:
Studies have shown that 3-(3-Chlorophenyl)-5-(2-furylmethylene)-1,3-thiazolidine-2,4-dione has various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and improve insulin sensitivity. Additionally, it has been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-(3-Chlorophenyl)-5-(2-furylmethylene)-1,3-thiazolidine-2,4-dione in lab experiments is its diverse range of applications. It has been shown to have potential in various fields, including medicinal chemistry, cancer research, and neurodegenerative disease research. However, one of the limitations of using this compound is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in lab experiments.
Zukünftige Richtungen
There are many potential future directions for the use of 3-(3-Chlorophenyl)-5-(2-furylmethylene)-1,3-thiazolidine-2,4-dione in scientific research. One potential direction is in the development of new drugs for the treatment of cancer and neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound, which could lead to the development of more effective treatments for various diseases. Finally, more studies are needed to investigate the potential side effects of using this compound in lab experiments, which could help to optimize its use in future research.
Synthesemethoden
The synthesis of 3-(3-Chlorophenyl)-5-(2-furylmethylene)-1,3-thiazolidine-2,4-dione can be achieved through various methods. One of the most commonly used methods involves the reaction of 3-chlorobenzaldehyde and furfural with thiosemicarbazide in the presence of acetic acid. The resulting product is then treated with acetic anhydride to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
3-(3-Chlorophenyl)-5-(2-furylmethylene)-1,3-thiazolidine-2,4-dione has been extensively studied for its potential applications in scientific research. One of its main applications is in the field of medicinal chemistry, where it has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease.
Eigenschaften
Produktname |
3-(3-Chlorophenyl)-5-(2-furylmethylene)-1,3-thiazolidine-2,4-dione |
|---|---|
Molekularformel |
C14H8ClNO3S |
Molekulargewicht |
305.7 g/mol |
IUPAC-Name |
(5Z)-3-(3-chlorophenyl)-5-(furan-2-ylmethylidene)-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C14H8ClNO3S/c15-9-3-1-4-10(7-9)16-13(17)12(20-14(16)18)8-11-5-2-6-19-11/h1-8H/b12-8- |
InChI-Schlüssel |
PXQUAKYRZAYINV-WQLSENKSSA-N |
Isomerische SMILES |
C1=CC(=CC(=C1)Cl)N2C(=O)/C(=C/C3=CC=CO3)/SC2=O |
SMILES |
C1=CC(=CC(=C1)Cl)N2C(=O)C(=CC3=CC=CO3)SC2=O |
Kanonische SMILES |
C1=CC(=CC(=C1)Cl)N2C(=O)C(=CC3=CC=CO3)SC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2E,5Z)-2-[(4-ethoxyphenyl)imino]-3-ethyl-5-(4-hydroxy-3-methoxybenzylidene)-1,3-thiazolidin-4-one](/img/structure/B301102.png)
![ethyl 4-[(5-{[2,5-dimethyl-1-(3-pyridinyl)-1H-pyrrol-3-yl]methylene}-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoate](/img/structure/B301105.png)
![ethyl 4-({3-methyl-4-oxo-5-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylene]-1,3-thiazolidin-2-ylidene}amino)benzoate](/img/structure/B301106.png)
![ethyl 4-[(5-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoate](/img/structure/B301107.png)
![ethyl 4-[(5-{[2,5-dimethyl-1-(3-methylphenyl)-1H-pyrrol-3-yl]methylene}-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoate](/img/structure/B301108.png)
![ethyl 4-[(5-{[1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoate](/img/structure/B301109.png)
![5-[4-(Benzyloxy)-3-methoxybenzylidene]-3-(3-chlorophenyl)-1,3-thiazolidine-2,4-dione](/img/structure/B301111.png)
![(5-bromo-4-{(Z)-[3-(3-chlorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenoxy)acetic acid](/img/structure/B301113.png)

![3-(4-chlorophenyl)-5-{[1-(2,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1,3-thiazolidine-2,4-dione](/img/structure/B301115.png)
![5-{[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-3-(4-chlorophenyl)-1,3-thiazolidine-2,4-dione](/img/structure/B301116.png)
![3-(4-chlorophenyl)-5-{[1-(2,6-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1,3-thiazolidine-2,4-dione](/img/structure/B301118.png)

